2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O3S/c1-28-19-9-8-18-22-16(11-25(18)23-19)12-2-5-14(6-3-12)24-29(26,27)17-10-13(20)4-7-15(17)21/h2-11,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPVYNSHBHNGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (CAS Number: 953223-04-6) is a sulfonamide compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by a sulfonamide group and an imidazo[1,2-b]pyridazine moiety, suggests potential applications in treating various diseases, including bacterial infections and possibly neurodegenerative disorders.
The molecular formula of this compound is C19H14Cl2N4O3S, with a molecular weight of approximately 449.3 g/mol. The compound's structure allows it to participate in various chemical reactions typical of sulfonamides and aromatic compounds, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14Cl2N4O3S |
| Molecular Weight | 449.3 g/mol |
| CAS Number | 953223-04-6 |
The primary mechanism of action for sulfonamide compounds involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthesis pathway in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, leading to its antibacterial effects. Research indicates that related compounds demonstrate significant antibacterial activity against various strains of bacteria due to their ability to interfere with essential metabolic processes .
Antibacterial Properties
Studies have shown that this compound exhibits potent antibacterial activity. For instance, it has been tested against multiple bacterial strains with promising results indicating its efficacy as a potential therapeutic agent.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several sulfonamide derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a therapeutic agent against resistant bacterial strains.
- Neurodegenerative Disease Models : In a mouse model of AD, compounds structurally similar to this sulfonamide were shown to penetrate the blood-brain barrier effectively and inhibit nSMase2 activity. This resulted in decreased levels of pathogenic exosomes and improved cognitive function over time. These findings suggest that further investigation into this compound could reveal additional therapeutic applications beyond antibacterial activity .
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself with a sulfonamide group and dichlorophenyl substituents, which may confer superior solubility and target specificity compared to the carbonitrile-containing analogs .
- Compounds 11a and 11b feature thiazolo-pyrimidine cores with methylfuran substituents, likely influencing π-π stacking interactions in biological targets.
- Compound 12 ’s pyrimido-quinazoline scaffold is structurally simpler but lacks the halogenated or sulfonamide groups critical for enhanced binding in kinase inhibitors .
Physicochemical Properties
| Property | Target Compound | 11a | 11b | 12 |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 243–246 | 213–215 | 268–269 |
| Solubility Predictors | Moderate (sulfonamide) | Low (carbonitrile, aromatic) | Low (carbonitrile, cyanoaryl) | Very low (rigid heterocycle) |
| Lipophilicity (LogP est.) | ~3.5 (Cl, OMe) | ~3.8 (methyl) | ~3.2 (cyano) | ~2.9 (furan) |
Insights :
- The target compound’s methoxy and sulfonamide groups may improve aqueous solubility relative to 11a/b and 12, which rely on nonpolar substituents.
Q & A
Q. What are the key synthetic steps and characterization methods for 2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves three critical steps: (i) Core formation : Cyclization of precursors (e.g., amines and diketones) to construct the 6-methoxyimidazo[1,2-b]pyridazine moiety. Reflux conditions with sodium acetate in acetic anhydride/acetic acid (10:20 mL) are typical, yielding ~68% after crystallization (similar to ). (ii) Chlorination : Electrophilic aromatic substitution or metal-catalyzed methods introduce dichloro groups. (iii) Sulfonamide coupling : Reacting the aniline derivative with benzenesulfonyl chloride under basic conditions. Characterization :
- NMR (1H/13C): Confirm proton environments (e.g., methoxy at δ ~3.3 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon assignments ().
- IR : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and CN groups (~2220 cm⁻¹) ().
- MS : Verify molecular weight (e.g., [M⁺] at m/z 386 for analogous compounds) ().
Reference protocols from PubChem () and optimized reflux conditions () .
Q. How can researchers confirm the purity of this compound for biological assays?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess >95% purity.
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (deviation <0.4%).
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm a sharp melting point (e.g., 243–246°C for related compounds) ().
Cross-validate with spectral data (e.g., absence of extraneous NMR/IR peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in sulfonamide coupling steps?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary:
- Temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine vs. triethylamine).
- Use a central composite design to identify interactions between factors. Analyze via ANOVA to prioritize significant variables ().
For scale-up, consider continuous flow chemistry to enhance mixing and heat transfer (). Recent studies show yield improvements of 15–20% using optimized flow reactors .
Q. What computational strategies predict the reactivity of the methoxyimidazopyridazine core in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Model electrophilic substitution at the pyridazine ring using Gaussian or ORCA software. Compare activation energies for methoxy (electron-donating) vs. methyl () or cyano () substituents.
- Hammett Parameters : Quantify substituent effects on reaction rates (σₚ values: OCH₃ = -0.27, CH₃ = -0.17).
Pair computational results with kinetic studies (e.g., monitoring reaction progress via LC-MS) .
Q. How to resolve contradictions in reported synthetic protocols (e.g., solvent systems or catalysts)?
- Methodological Answer : Conduct a systematic reproducibility study :
- Replicate conflicting methods (e.g., acetic anhydride vs. ethanol solvent systems from and ) under controlled conditions.
- Characterize products side-by-side using XRD or HRMS to identify polymorphic or byproduct differences.
- Use multivariate analysis to correlate solvent polarity (logP) with yield/purity. For example, polar aprotic solvents (DMF) may favor sulfonamide coupling but increase side reactions .
Q. What methodologies identify molecular targets for this compound in enzyme inhibition studies?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates. Validate targets via SDS-PAGE and MALDI-TOF.
- Molecular Docking : Use AutoDock Vina to screen against kinases or phosphodiesterases (similar to imidazo[1,2-a]pyrimidine targets in ).
- Functional Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., PDE4B or COX-2) with positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
